

Application Notes and Protocols: Copper Hydride-Catalyzed Hydroamination of Alkenes with Dimethoxymethylsilane

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Compound of Interest		
Compound Name:	Dimethoxymethylsilane	
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Introduction

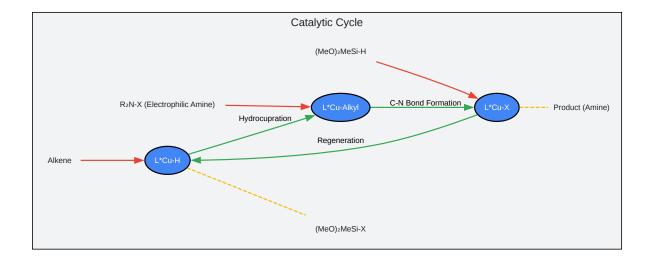
The copper hydride (CuH)-catalyzed hydroamination of alkenes has emerged as a powerful and versatile method for the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] This method offers a distinct approach to traditional hydroamination by employing a polarity-reversed strategy. Instead of the typical nucleophilic amine adding to an activated alkene, this catalytic system utilizes a chiral copper hydride species to generate a nucleophilic alkylcopper intermediate from the alkene. This intermediate is then intercepted by an electrophilic aminating agent, such as a hydroxylamine ester, to form the desired carbon-nitrogen bond with high regio- and enantioselectivity.[5][6] **Dimethoxymethylsilane** (DMMS) serves as a mild and effective terminal reductant to regenerate the active copper hydride catalyst, driving the catalytic cycle. [5][7]

This protocol provides a detailed overview of the CuH-catalyzed hydroamination of alkenes, focusing on the use of **dimethoxymethylsilane**. It includes the reaction mechanism, substrate scope, detailed experimental procedures, and data presented for ease of comparison.

Catalytic Cycle



The catalytic cycle for the copper hydride-catalyzed hydroamination of alkenes involves several key steps. Initially, a copper(I) precursor reacts with a phosphine ligand and dimethoxymethylsilane to generate the active chiral ligand-bound copper hydride (LCuH) species. This species then undergoes migratory insertion with an alkene to form a chiral alkylcopper intermediate. The regioselectivity of this step is dependent on the substrate; styrenes typically yield the branched, benzylic copper species (Markovnikov selectivity), while aliphatic alkenes afford the linear, terminal copper species (anti-Markovnikov selectivity) to minimize steric interactions.[5][6] The resulting alkylcopper intermediate is then intercepted by an electrophilic amine source, such as an O-acyl hydroxylamine, in an oxidative addition/reductive elimination sequence to furnish the desired amine product and a copper(I) species. Finally, the active LCuH catalyst is regenerated by reaction with the silane, completing the catalytic cycle.[8][9]



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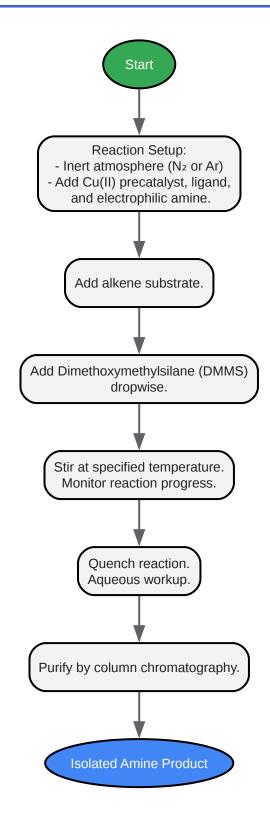
Caption: Proposed catalytic cycle for the CuH-catalyzed hydroamination of alkenes.



General Experimental Workflow

The experimental workflow for the copper hydride-catalyzed hydroamination is relatively straightforward and can be performed in a single pot. The process begins with the addition of the copper precatalyst, ligand, and electrophilic amine source to a reaction vessel under an inert atmosphere. The alkene substrate is then added, followed by the dropwise addition of **dimethoxymethylsilane** to initiate the reaction. The reaction mixture is typically stirred at a controlled temperature until completion, which can be monitored by standard analytical techniques such as TLC, GC, or LC-MS. Upon completion, the reaction is quenched and worked up to isolate the desired amine product. Purification is generally achieved through column chromatography.





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Caption: General experimental workflow for CuH-catalyzed hydroamination.



Data Presentation Substrate Scope: Hydroamination of Styrene Derivatives

The CuH-catalyzed hydroamination using DMMS is highly effective for a wide range of substituted styrenes, affording α -branched amines with excellent yields and enantioselectivities.[8][10]

Entry	Alkene Substrate	Product	Yield (%)	ee (%)
1	Styrene	N,N-Dibenzyl-1- phenylethanamin e	86	97
2	4-Methylstyrene	N,N-Dibenzyl-1- (p- tolyl)ethanamine	91	96
3	4- Methoxystyrene	N,N-Dibenzyl-1- (4- methoxyphenyl)e thanamine	88	95
4	4-Fluorostyrene	N,N-Dibenzyl-1- (4- fluorophenyl)etha namine	86	97
5	trans-β- Methylstyrene	(R)-N,N- Dibenzyl-1- phenylpropan-1- amine	90	98
6	cis-β- Methylstyrene	(R)-N,N- Dibenzyl-1- phenylpropan-1- amine	85	96



Conditions: Cu(OAc)₂, (S)-DTBM-SEGPHOS, N,N-Dibenzyl-O-pivaloylhydroxylamine, DMMS, THF, 40 °C. Data is representative from the literature.[8][11]

Substrate Scope: Hydroamination of Aliphatic Alkenes

For terminal aliphatic alkenes, the reaction proceeds with exclusive anti-Markovnikov selectivity, providing access to valuable linear amines.[2][8]

Entry	Alkene Substrate	Product	Yield (%)
1	1-Octene	N,N-Dibenzyloctan-1- amine	85
2	Allylbenzene	N,N-Dibenzyl-3- phenylpropan-1-amine	82
3	1,1-Disubstituted Alkene	β-Chiral Amine	70-90

Conditions: Cu(OAc)₂, (S)-DTBM-SEGPHOS, N,N-Dibenzyl-O-pivaloylhydroxylamine, DMMS, THF, 40 °C. Data is representative from the literature.[8][12]

Experimental Protocols

Materials and Methods

- Reagents: Copper(II) acetate (Cu(OAc)₂), (S)-DTBM-SEGPHOS, and the desired electrophilic amine (e.g., N,N-dibenzyl-O-pivaloylhydroxylamine) should be handled under an inert atmosphere. Alkene substrates and **dimethoxymethylsilane** (DMMS) should be of high purity. Anhydrous tetrahydrofuran (THF) is recommended as the solvent.
- Equipment: Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Schlenk line or glovebox) are required.

General Procedure for the Hydroamination of Alkenes

• To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate (0.010 equiv), (S)-DTBM-SEGPHOS (0.011 equiv), and the electrophilic amine (1.2)



equiv).

- Evacuate and backfill the tube with the inert gas three times.
- Add anhydrous THF (to achieve a 0.5 M concentration with respect to the alkene).
- Add the alkene substrate (1.0 equiv) to the mixture.
- Stir the mixture until it becomes homogeneous.
- Slowly add **dimethoxymethylsilane** (2.0 equiv) dropwise to the reaction mixture over approximately 10 minutes. The color of the solution will typically change from blue to green, then to yellow or orange.[11]
- Stir the reaction mixture at 40 °C for the specified time (typically 12-36 hours), monitoring the reaction progress by TLC or GC.
- Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Note: For less reactive substrates, a higher catalyst loading or extended reaction times may be necessary. Optimization of reaction conditions may be required for specific substrates.

Conclusion

The copper hydride-catalyzed hydroamination of alkenes with **dimethoxymethylsilane** is a robust and highly selective method for the synthesis of a diverse range of chiral amines.[3][13] The operational simplicity of the one-pot procedure, coupled with the high yields and enantioselectivities achieved for a broad substrate scope, makes this a valuable tool for researchers in academia and the pharmaceutical industry. The ability to control regioselectivity



based on the alkene substitution pattern further enhances the synthetic utility of this transformation.

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